3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is known for its unique chemical structure, which includes a benzothiophene core, chloro, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine
Uniqueness
3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H9Cl2F3N2OS2 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H9Cl2F3N2OS2/c18-10-6-5-8(17(20,21)22)7-11(10)23-16(26)24-15(25)14-13(19)9-3-1-2-4-12(9)27-14/h1-7H,(H2,23,24,25,26) |
InChI Key |
MFEIQOGCXRQTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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